molecular formula C10H14N2O2S B1596322 p-Toluenesulfonic acid, isopropylidenehydrazide CAS No. 3900-79-6

p-Toluenesulfonic acid, isopropylidenehydrazide

Cat. No.: B1596322
CAS No.: 3900-79-6
M. Wt: 226.3 g/mol
InChI Key: XJXJLURHJAVZJI-UHFFFAOYSA-N
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Description

p-Toluenesulfonic acid, isopropylidenehydrazide: is an organic compound that belongs to the class of sulfonic acid derivatives. It is characterized by the presence of a toluenesulfonic acid group attached to an isopropylidenehydrazide moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

P-toluenesulfonic acid, a related compound, has been found to interact with enzymes such as lysozyme c and pro-cathepsin h .

Mode of Action

It’s known that p-toluenesulfonic acid, a strong acid, helps activate different organic functional groups . This activation could potentially facilitate various chemical reactions, including those involving Acetone p-tosylhydrazone.

Biochemical Pathways

N-tosylhydrazones, a class of compounds to which acetone p-tosylhydrazone belongs, have been used in olefination reactions . This suggests that Acetone p-tosylhydrazone might play a role in the synthesis of alkenes, which are key components of various biochemical pathways.

Pharmacokinetics

P-toluenesulfonic acid, a related compound, is known to be soluble in water, alcohols, and other polar organic solvents , which could potentially influence the bioavailability of Acetone p-tosylhydrazone.

Result of Action

Some n-tosylhydrazone derivatives have shown potential against human triple-negative breast cancer , suggesting that Acetone p-tosylhydrazone might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of p-Toluenesulfonic acid, isopropylidenehydrazide typically begins with p-Toluenesulfonyl chloride and isopropylidenehydrazine.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as pyridine, which acts as both a solvent and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Toluenesulfonic acid, isopropylidenehydrazide can undergo oxidation reactions to form corresponding sulfonic acid derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: p-Toluenesulfonic acid, isopropylidenehydrazide is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of hydrazine-based drugs.

    Biochemical Studies: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins.

    Dye Manufacturing: It is employed in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    p-Toluenesulfonic acid: A closely related compound with similar reactivity but lacking the isopropylidenehydrazide moiety.

    Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a toluene ring.

    Methanesulfonic acid: A simpler sulfonic acid derivative with a methane group.

Uniqueness:

    Reactivity: p-Toluenesulfonic acid, isopropylidenehydrazide is unique due to its enhanced reactivity, making it a versatile intermediate in organic synthesis.

    Applications: Its specific structure allows for unique applications in drug development and biochemical studies, distinguishing it from other sulfonic acid derivatives.

Properties

IUPAC Name

4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXJLURHJAVZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295347
Record name Acetone p-tosylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3900-79-6
Record name Acetone p-tosylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetone p-tosylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetone p-tosylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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p-Toluenesulfonic acid, isopropylidenehydrazide
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p-Toluenesulfonic acid, isopropylidenehydrazide

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